CCW 28-3

PROTAC RNF4 E3 ligase

CCW 28-3 (CAS 2361142-23-4) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that functions as a covalent BRD4 degrader. It is distinguished by its novel E3 ubiquitin ligase recruitment mechanism, operating in a proteasome- and RNF4-dependent manner.

Molecular Formula C44H42Cl2N6O4S
Molecular Weight 821.8 g/mol
Cat. No. B15571146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCW 28-3
Molecular FormulaC44H42Cl2N6O4S
Molecular Weight821.8 g/mol
Structural Identifiers
InChIInChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1
InChIKeyWSSWVTZWODGGCO-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCW 28-3 for Research Procurement: A First-in-Class RNF4-Recruiting PROTAC BRD4 Degrader


CCW 28-3 (CAS 2361142-23-4) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that functions as a covalent BRD4 degrader [1]. It is distinguished by its novel E3 ubiquitin ligase recruitment mechanism, operating in a proteasome- and RNF4-dependent manner [1]. The compound comprises a JQ-1-derived warhead for BRD4 (BET bromodomain) binding, linked to CCW16, a covalent recruiter of the RING finger protein 4 (RNF4) E3 ligase [1]. This makes CCW 28-3 a specialized tool for studying targeted protein degradation (TPD) pathways that are orthogonal to the standard Cereblon (CRBN) and von Hippel-Lindau (VHL) systems, offering unique capabilities for research in drug resistance and novel degrader development [1].

The Procurement Risk of Substituting CCW 28-3: E3 Ligase Orthogonality is Non-Negotiable


The direct substitution of CCW 28-3 with alternative BRD4 degraders, such as those based on CRBN (e.g., dBET1, ARV-825) or VHL (e.g., MZ1), is scientifically invalid for studies investigating non-canonical degradation pathways. The functional outcome of a PROTAC molecule is critically dependent on the specific E3 ligase it recruits; changing the E3 ligase alters the entire ubiquitination landscape, ternary complex dynamics, and degradation kinetics [1]. CCW 28-3 is currently the primary tool molecule for exploring RNF4-dependent protein degradation [1]. Substituting it with a CRBN- or VHL-based degrader would entirely invalidate experiments designed to interrogate RNF4's biology or to overcome resistance mechanisms that have evolved against the more commonly exploited E3 ligases [1].

CCW 28-3 Technical Differentiation Guide: Quantitative Evidence for Procurement Decisions


CCW 28-3 E3 Ligase Recruitment: Unique RNF4-Dependent Mechanism vs. Standard CRBN/VHL PROTACs

CCW 28-3 differentiates itself from all other BRD4-targeting PROTACs by exclusively recruiting the RNF4 E3 ligase, a mechanism orthogonal to standard CRBN and VHL recruiters [1]. While CRBN- and VHL-based PROTACs target distinct sets of proteins, CCW 28-3 is the first tool compound to enable the study of RNF4-dependent proteasomal degradation [1]. Unlike CRBN-recruiting PROTACs, which can degrade neosubstrates like IKZF1/3 [2], CCW 28-3's RNF4-mediated mechanism avoids these off-target degradation profiles [1].

PROTAC RNF4 E3 ligase BRD4 degradation

CCW 28-3 Binding Mode: Covalent Engagement of RNF4's RING Domain Without Inhibiting Its Activity

CCW 28-3's RNF4-recruiting component, CCW16, binds covalently to either of two zinc-coordinating cysteines (C132 or C135) in the RNF4 RING domain but notably does not inhibit its autoubiquitination activity [1]. This contrasts with many covalent E3 ligase inhibitors. The research paper explicitly states that CCW 28-3 degrades BRD4 in a proteasome- and RNF4-dependent manner 'without inhibiting RNF4 autoubiquitination activity' [1].

Covalent inhibitor RING domain activity-based protein profiling

CCW 28-3 Degradation Selectivity: Specific BRD4 Degradation Without Affecting Other BET Proteins

CCW 28-3 selectively degrades BRD4 without significant effects on the closely related BET family proteins BRD2 and BRD3 [1]. The study demonstrates that CCW 28-3 induces degradation of BRD4 while leaving BRD2 and BRD3 levels unchanged [1]. This is a key distinction from pan-BET degraders or those with broader selectivity profiles.

BRD4 BET family selectivity degradation

CCW 28-3 Cellular Potency: BRD4 Degradation DC50 and Dmax in 293T Cells

In 293T cells, CCW 28-3 induces potent and near-complete degradation of BRD4 [1]. The reported DC50 (half-maximal degradation concentration) is 410 nM, with a Dmax (maximum degradation) of 95% [1]. While this potency is lower than some optimized CRBN-based PROTACs, it is robust and effective for studying RNF4-mediated degradation.

DC50 BRD4 degradation potency 293T cells

CCW 28-3 Degradation Confirmation: Proteasome and RNF4 Dependence

The mechanism of action of CCW 28-3 was rigorously validated to be both proteasome- and RNF4-dependent [1]. Co-treatment with the proteasome inhibitor MG132 completely blocked BRD4 degradation, confirming a proteasome-dependent mechanism [1]. Furthermore, genetic knockout of RNF4 using CRISPR/Cas9 also abrogated the degradation of BRD4 by CCW 28-3, confirming the specific and required role of this E3 ligase [1].

PROTAC RNF4 proteasome mechanism of action

CCW 28-3: Specialized Research and Industrial Applications Based on Verified Evidence


Investigating E3 Ligase Orthogonality and PROTAC Resistance Mechanisms

Use CCW 28-3 as a chemical probe to study RNF4-dependent protein degradation. This is a key application for research groups exploring the biological function of RNF4 or developing next-generation degraders that bypass resistance to CRBN- or VHL-based PROTACs [1].

Selective BRD4 Degradation in BET-Dependent Cancer Cell Lines

Employ CCW 28-3 in cellular assays (e.g., at 1 μM for 8-24 hours) to selectively degrade BRD4, enabling the study of BRD4-specific transcriptional programs and anti-proliferative effects without confounding signals from BRD2/3 degradation [1].

Development and Validation of Novel RNF4-Based Degraders

Utilize CCW 28-3 as a benchmark positive control in the development of new heterobifunctional molecules that recruit RNF4. It serves as a validated standard for comparing the degradation efficiency and selectivity of new RNF4-recruiting PROTACs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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